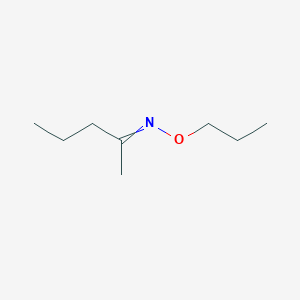![molecular formula C7H6ClN3 B13932657 3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
3-Chloropyrrolo[1,2-a]pyrimidin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropyrrolo[1,2-a]pyrimidin-8-amine is a heterocyclic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrrolo[1,2-a]pyrimidin-8-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-hydroxyl pyrrolopyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and washing .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloropyrrolo[1,2-a]pyrimidin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-Chloropyrrolo[1,2-a]pyrimidin-8-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It serves as a probe for investigating biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Chloropyrrolo[1,2-a]pyrimidin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and inflammation . The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloropyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine
- Pyrido[3’,2’:4,5]pyrrolo[2,3-d]pyrimidine
Uniqueness
3-Chloropyrrolo[1,2-a]pyrimidin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems, making it a valuable tool in drug discovery and development .
Eigenschaften
Molekularformel |
C7H6ClN3 |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
3-chloropyrrolo[1,2-a]pyrimidin-8-amine |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-10-7-6(9)1-2-11(7)4-5/h1-4H,9H2 |
InChI-Schlüssel |
YMCSGPUUUOIKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=NC2=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)



![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

